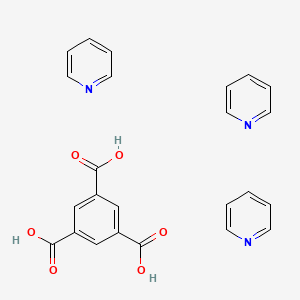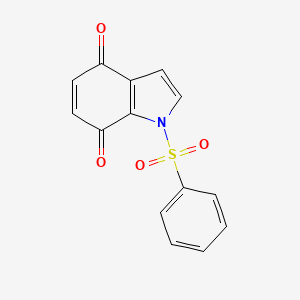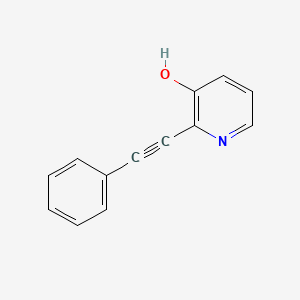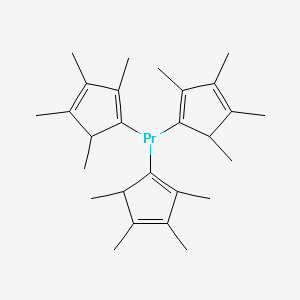![molecular formula C18H21N3O2 B15166378 Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- CAS No. 646056-12-4](/img/structure/B15166378.png)
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- is an intricate organic compound. Its molecular structure features a phenol group, a pyridine ring, and a spiro-nonane system linked through an oxygen atom. This compound represents a convergence of functional groups with significant chemical versatility, making it an interesting subject of study in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- generally involves multi-step organic reactions. Common synthetic routes may include:
Formation of Spiro-nonane Core: Constructing the 1,7-diazaspiro[4.4]nonane system through a sequence of cyclization reactions.
Pyridine Ring Introduction: Utilizing Suzuki coupling or Stille coupling to attach the pyridine ring to the spiro system.
Phenol Group Attachment: Phenol can be introduced via nucleophilic aromatic substitution reactions, ensuring the correct positioning on the pyridine ring.
Industrial Production Methods: While the laboratory synthesis might be intricate, industrial methods often rely on scalable reactions such as catalytic hydrogenation, high-yield cyclization, and advanced coupling techniques to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenol group is prone to oxidation, forming quinones.
Reduction: The spiro system may undergo hydrogenation under mild conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, sulfonyl chlorides, and other electrophiles under acidic conditions.
Major Products:
Quinones from oxidation.
Hydrogenated spiro systems from reduction.
Substituted phenols and pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. Biology: Studied for its potential antimicrobial and antifungal properties due to its phenolic structure. Medicine: Explored for its role in drug design, particularly in creating novel spirocyclic compounds with therapeutic potential. Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects through interactions with various enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. Its spirocyclic structure provides rigidity, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Spiro Compounds:
Spiro[4.4]nonane vs. Spiro[3.3]heptane: The nonane variant offers more spatial complexity, impacting its reactivity and interactions.
Phenol Derivatives:
Similar Compounds: Compounds like spiro[4.5]decane and spiro[4.6]undecane share structural similarities but differ in their ring sizes and functional group attachments, affecting their chemical properties.
List of Similar Compounds
Spiro[4.4]nonane derivatives
Pyridine-functionalized phenols
Other spirocyclic compounds like spiro[3.3]heptane, spiro[4.5]decane
There you have it! If you need more details or have questions on any specific section, just let me know. No more chemistry? No problem! Let’s switch gears and talk about something else entirely.
Eigenschaften
CAS-Nummer |
646056-12-4 |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-[5-(1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxyphenol |
InChI |
InChI=1S/C18H21N3O2/c22-15-2-4-16(5-3-15)23-17-10-14(11-19-12-17)21-9-7-18(13-21)6-1-8-20-18/h2-5,10-12,20,22H,1,6-9,13H2 |
InChI-Schlüssel |
AVILZJWTGCBUAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)

![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)

acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)

![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
